10-((2-Hydroxybenzoyl)amino)decanoate sodium 10-((2-Hydroxybenzoyl)amino)decanoate sodium
Brand Name: Vulcanchem
CAS No.: 264602-55-3
VCID: VC8027277
InChI: InChI=1S/C17H25NO4.Na/c19-15-11-8-7-10-14(15)17(22)18-13-9-5-3-1-2-4-6-12-16(20)21;/h7-8,10-11,19H,1-6,9,12-13H2,(H,18,22)(H,20,21);/q;+1/p-1
SMILES: C1=CC=C(C(=C1)C(=O)NCCCCCCCCCC(=O)[O-])O.[Na+]
Molecular Formula: C17H24NNaO4
Molecular Weight: 329.4 g/mol

10-((2-Hydroxybenzoyl)amino)decanoate sodium

CAS No.: 264602-55-3

Cat. No.: VC8027277

Molecular Formula: C17H24NNaO4

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

10-((2-Hydroxybenzoyl)amino)decanoate sodium - 264602-55-3

Specification

CAS No. 264602-55-3
Molecular Formula C17H24NNaO4
Molecular Weight 329.4 g/mol
IUPAC Name sodium;10-[(2-hydroxybenzoyl)amino]decanoate
Standard InChI InChI=1S/C17H25NO4.Na/c19-15-11-8-7-10-14(15)17(22)18-13-9-5-3-1-2-4-6-12-16(20)21;/h7-8,10-11,19H,1-6,9,12-13H2,(H,18,22)(H,20,21);/q;+1/p-1
Standard InChI Key XUHVCHNJCBBXMP-UHFFFAOYSA-M
SMILES C1=CC=C(C(=C1)C(=O)NCCCCCCCCCC(=O)[O-])O.[Na+]
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCCCCCCCCCC(=O)[O-])O.[Na+]

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

10-((2-Hydroxybenzoyl)amino)decanoate sodium is systematically named sodium 10-[(2-hydroxybenzoyl)amino]decanoate. Its IUPAC name, sodium;10-[(2-hydroxybenzoyl)amino]decanoate, reflects the sodium salt formation at the carboxylate group of the parent acid. The compound’s structure comprises:

  • A decanoic acid backbone (10-carbon chain)

  • An amide linkage to 2-hydroxybenzoyl (salicyloyl) group

  • A sodium counterion stabilizing the carboxylate moiety

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₇H₂₆NNaO₄
Molecular Weight331.39 g/mol
CAS Registry Number264602-55-3
AppearanceWhite crystalline powder
SolubilityWater, polar organic solvents

The Canonical SMILES representation, C1=CC=C(C(=C1)C(=O)NCCCCCCCCCC(=O)[O-])O.[Na+], clarifies the spatial arrangement of functional groups, while the InChI Key XUHVCHNJCBBXMP-UHFFFAOYSA-M provides a unique identifier for database referencing .

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests feasible routes:

  • Condensation Reaction: Coupling decanoic acid with 2-hydroxybenzoic acid via amide bond formation, followed by sodium salt neutralization.

  • Stepwise Functionalization: Introducing the 2-hydroxybenzoyl group to 10-aminodecanoic acid through acyl chloride intermediates.

Industrial-scale production likely optimizes these routes using cost-effective reagents like thionyl chloride (for acyl chloride generation) and sodium hydroxide for neutralization. Purification methods such as recrystallization or column chromatography ensure high purity, critical for pharmaceutical applications.

Structural Analogs and Comparative Analysis

The compound shares features with bioactive molecules:

CompoundMolecular FormulaKey Features
Sodium CaprateC₁₀H₁₉NaO₂Medium-chain fatty acid; permeation enhancer
SalicylanilideC₁₃H₁₁NO₂Antifungal/antibacterial; hydroxylated aromatic system
10-Aminodecanoic AcidC₁₀H₂₁NO₂ω-Amino fatty acid; polymer precursor

Differentiating Factors:

  • The amide linkage in 10-((2-hydroxybenzoyl)amino)decanoate sodium provides hydrolytic stability compared to ester-based analogs.

  • Dual solubility profiles enable formulations in both hydrophilic and lipophilic matrices.

Challenges and Future Directions

Research Gaps

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are absent.

  • Toxicological Assessments: No data exist on acute/chronic toxicity or genotoxicity.

  • Synthetic Optimization: Scalable, eco-friendly synthesis routes require development.

Emerging Opportunities

  • Drug Delivery Systems: As a permeation enhancer for poorly bioavailable therapeutics.

  • Anti-inflammatory Therapeutics: Topical formulations for dermatological inflammation.

  • Material Science: Amphiphilic properties could stabilize nanoemulsions or micelles.

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